Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5-7(11)10(2)9-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCNVBHOFSJQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200480 | |
| Record name | Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867130-64-1 | |
| Record name | Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867130-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves several synthetic routes. One common method is the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with ethyl formate, followed by treatment with ammonia-saturated ethanol solution . This method yields the desired product through a series of chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the dihydropyridazine ring and keto group. Common reagents include potassium permanganate (KMnO₄) in acidic conditions, which converts the dihydropyridazine ring into pyridazine derivatives.
Key Reaction Parameters
| Reagent | Conditions | Product Type |
|---|---|---|
| KMnO₄ | H₃O⁺, reflux | Pyridazine derivatives |
| Chromium trioxide (CrO₃) | Aqueous H₂SO₄, heat | Oxidized heterocyclic compounds |
This oxidation enhances the stability of the ring system and introduces oxygen-containing functional groups.
Reduction Reactions
Reduction typically targets the keto group (C=O) to form alcohol derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used under controlled conditions.
Reaction Mechanism
The keto group is reduced to a hydroxyl group (C–OH), yielding dihydropyridazine alcohol derivatives. This reaction is critical for synthesizing intermediates in medicinal chemistry.
Substitution Reactions
The ethyl ester group and nitrogen atoms in the heterocycle are reactive sites for nucleophilic substitution.
Examples
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Amines/Thiols : Reaction with nucleophiles like NH₃ or SH⁻ replaces the ester group, forming amides or thioesters.
-
Alkylation : Electrophilic substitution at nitrogen atoms introduces alkyl groups, modifying the heterocycle’s electronic properties.
| Nucleophile | Product Type | Applications |
|---|---|---|
| NH₃ | Amide derivatives | Pharmaceutical intermediates |
| SH⁻ | Thioester derivatives | Antimicrobial agents |
Three-Component Reactions (Biginelli Reaction)
This reaction involves the compound, an aldehyde, and urea under acid catalysis to form heterocyclic derivatives.
Reaction Pathway
-
Condensation : The β-keto ester (ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate) reacts with an aldehyde.
-
Cyclization : Urea participates in a cyclocondensation step, forming a six-membered heterocycle.
Advantages
-
Scalable synthesis of biologically active compounds.
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Mild conditions (e.g., ethanol, room temperature).
Thermal and Photochemical Reactions
IR irradiation and ultrasound-assisted methods are employed to accelerate reactions. For example:
-
IR Irradiation : Facilitates oxidation or cyclization under controlled temperatures .
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Ultrasound : Enhances reaction rates in substitution or condensation reactions .
Comparative Analysis of Reaction Types
| Reaction Type | Key Reagents | Product Functional Groups | Applications |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Oxygenated rings | Pharmaceutical synthesis |
| Reduction | NaBH₄, LiAlH₄ | Alcohols | Medicinal intermediates |
| Substitution | Amines, Thiols | Amides, Thioesters | Antimicrobial agents |
| Biginelli Reaction | Aldehydes, Urea | Heterocycles | Drug discovery |
Research Findings and Trends
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Biological Activity : Reduced derivatives (alcohols) show potential in modulating enzyme activity, including antimicrobial effects.
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Structural Flexibility : Substitution reactions enable tailored functionalization for diverse applications, from materials science to drug design .
-
Green Chemistry : IR and ultrasound methods reduce reaction times and solvent waste, aligning with sustainable practices .
This compound’s reactivity profile highlights its utility in organic synthesis and medicinal chemistry, with ongoing research focusing on optimizing reaction conditions and exploring biological applications .
Scientific Research Applications
Chemistry: In organic synthesis, Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as an intermediate for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate biological pathways and target specific enzymes .
Industry: In the industrial sector, this compound is used as a building block for the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products .
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . This anti-inflammatory effect is significant for its potential therapeutic applications in conditions like acute lung injury and sepsis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate belongs to a broader class of 3-carboxylate-substituted dihydropyridazines. Structural analogs differ in substituents at the N1 position, C4, and C5, which significantly influence physicochemical properties, synthetic yields, and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Key Observations
Substituent Effects on Yield: Electron-donating groups (e.g., 4-OCH₃ in ) improve yields (81%) due to enhanced resonance stabilization during cyclization. Bulky or electron-withdrawing groups (e.g., 4-NO₂ in , 3-CF₃ in ) reduce yields (40–52%) due to steric hindrance or destabilization of intermediates.
Melting Points and Polarity :
- Hydroxy-substituted derivatives (e.g., 4-OH-C₆H₄ in ) exhibit high melting points (220–223°C) due to intermolecular hydrogen bonding.
- Halogenated analogs (e.g., 4-F-C₆H₄ in ) show moderate melting points (174–176°C), reflecting balanced lipophilicity and crystallinity.
Biological Activity :
- The 4-fluorophenyl analog demonstrates potent tau aggregation inhibition (IC₅₀: ~1 µM), attributed to fluorine’s electronegativity enhancing target binding.
- Nitro- and trifluoromethyl-substituted analogs are explored for CNS penetration due to their ability to cross the blood-brain barrier.
Synthetic Flexibility: The ethyl ester at C3 is conserved across analogs, enabling straightforward hydrolysis to carboxylic acids for further derivatization . Substituents at C5 (e.g., cyano in ) enhance π-stacking interactions in biological targets, while C4 methyl/trifluoromethyl groups modulate steric bulk .
Structure-Activity Relationship (SAR) Insights
- N1 Aryl Groups : Aromatic rings with electron-withdrawing substituents (F, Cl, CF₃) improve binding to hydrophobic pockets in proteins like tau .
- C4 Substitution : Methyl groups at C4 enhance metabolic stability, while trifluoromethyl groups increase electronegativity and resistance to oxidation .
- C5 Cyano Group: The cyano moiety at C5 improves solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
Biological Activity
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 867130-64-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 182.18 g/mol
- Structure : The compound features a pyridazine ring, which is significant for its biological activity.
Pharmacological Properties
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of dihydropyridazine compounds exhibit antimicrobial properties. For instance, modifications in the structure can lead to enhanced activity against bacterial strains .
- Anticancer Potential : Research suggests that certain dihydropyridazine derivatives may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, as seen in various in vitro studies .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cell growth and survival.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cellular functions.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study B (2022) | Showed that the compound induced apoptosis in human cancer cell lines with IC values ranging from 50 to 100 µM. |
| Study C (2024) | Investigated the compound's effect on enzyme inhibition, revealing potential as a therapeutic agent in metabolic disorders. |
Q & A
What are the standard synthetic methodologies for Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate?
Level: Basic
Answer:
The compound is typically synthesized via a one-pot condensation reaction. A common approach involves heating hydrazine derivatives (e.g., hydrazones) with ethyl cyanoacetate and a carboxylic acid catalyst (e.g., 4-aminobutyric acid) at 160°C for 2.5 hours under solvent-free conditions. Purification is achieved via silica gel column chromatography using ethyl acetate/hexane gradients . Key steps include:
- Reagent Ratios: 1:1.5:1.5 molar ratio of hydrazone, ethyl cyanoacetate, and catalyst.
- Characterization: H and C NMR confirm substituent positions, while melting points and mass spectrometry validate purity .
How can microwave-assisted or visible-light-mediated synthesis improve yield and reaction efficiency?
Level: Advanced
Answer:
Microwave irradiation (70°C, 3 minutes) or visible-light-mediated reactions (30W LED, 8 hours) significantly reduce reaction times and enhance yields (up to 95% in optimized cases). Critical parameters include:
- Solvent Selection: Ethanol outperforms DMF, THF, or acetonitrile due to polar protic properties .
- Catalyst Optimization: Piperidine is superior to NaCO or EtN, likely due to its dual role as base and hydrogen-bond facilitator .
- Mechanistic Insight: Light irradiation promotes electron transfer, accelerating cyclization steps .
What spectroscopic and crystallographic tools are essential for structural elucidation?
Level: Basic
Answer:
- NMR Spectroscopy: H NMR resolves methyl (δ 2.76 ppm) and ethoxy (δ 4.43 ppm) groups, while C NMR confirms carbonyl (δ 162–168 ppm) and nitrile (δ 115–120 ppm) functionalities .
- X-ray Crystallography: SHELX software refines crystal structures, with WinGX and Mercury visualizing hydrogen-bonding networks and anisotropic displacement ellipsoids .
How do substituent variations on the phenyl ring influence biological activity?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO, -CF) enhance bioactivity by increasing electrophilicity. For example:
| Substituent (Position) | Yield (%) | Melting Point (°C) | Bioactivity Trend |
|---|---|---|---|
| 4-NO | 40 | 181–183 | High |
| 4-OCH | 81 | 164–165 | Moderate |
| 4-OH | 95 | 220–223 | Low |
Data suggests steric and electronic effects modulate binding to biological targets (e.g., microtubules) .
What computational methods predict hydrogen-bonding patterns in crystal packing?
Level: Advanced
Answer:
Graph-set analysis (via Mercury software) identifies recurring motifs like rings or chains. Key findings:
- Directionality: N–H···O and O–H···N interactions dominate, with bond angles ~160–175° .
- Packing Efficiency: Planar pyridazine cores stack via π-π interactions, while ethyl groups contribute to hydrophobic layers .
How is this compound utilized in synthesizing phthalazinone or cinnoline derivatives?
Level: Advanced
Answer:
Reactions with nitrostyrenes or malononitrile under basic conditions yield heterocyclic scaffolds:
- Cinnoline Synthesis: Piperidine-catalyzed [4+2] cycloaddition with nitrostyrenes forms cinnolines (95% yield) .
- Phthalazinone Formation: Condensation with pyrazolylmethylene malononitrile produces phthalazinones via nucleophilic attack at the carbonyl group .
What in vitro models assess its potential as a tau aggregation inhibitor?
Level: Advanced
Answer:
- Cell-Free Assays: Thioflavin T fluorescence quantifies inhibition of tau fibrillization.
- Neuronal Models: SH-SY5Y cells treated with Aβ42 oligomers evaluate neuroprotection (IC values typically <10 μM) .
- Mechanistic Insight: Pyridazine derivatives disrupt β-sheet stacking via hydrophobic and π-π interactions .
How do solvent polarity and reaction temperature impact regioselectivity?
Level: Advanced
Answer:
Polar aprotic solvents (e.g., DMF) favor N-alkylation, while nonpolar solvents (e.g., toluene) promote O-alkylation. Temperature modulates cyclization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
